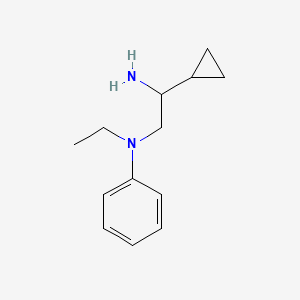

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Description

Structural Characterization of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine

Molecular Architecture and Stereochemical Features

The molecular structure of this compound (C$${13}$$H$${20}$$N$$_2$$) consists of a central ethane-1,2-diamine backbone substituted with a cyclopropyl group at the C1 position and ethyl-phenyl groups at the N2 nitrogen (Figure 1). Key structural attributes include:

- Bonding Framework : The cyclopropane ring introduces significant angle strain due to its 60° C-C-C bond angles, deviating from the tetrahedral ideal of 109.5°. This strain is partially offset by hyperconjugation between the cyclopropane’s σ bonds and adjacent nitrogen lone pairs.

- Stereochemistry : The N2 nitrogen exhibits a trigonal pyramidal geometry, with the ethyl and phenyl groups occupying distinct spatial positions. While no explicit stereoisomerism is documented, the presence of two chiral centers (C1 and C2) suggests potential enantiomeric forms.

- Intermolecular Interactions : The phenyl group participates in π-π stacking, while the ethyl group contributes to hydrophobic interactions, influencing crystallization behavior.

Table 1: Molecular descriptors of this compound

Comparative Analysis of Cyclopropane-Containing Diamine Derivatives

Cyclopropane-containing diamines exhibit distinct physicochemical properties due to ring strain and substituent effects. A comparison with analogous compounds reveals the following trends:

Table 2: Substituent effects on cyclopropane-diamine derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Ring Strain Impact |

|---|---|---|---|

| This compound | 204.32 | Ethyl, phenyl | High (cyclopropane) |

| 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine | 190.29 | Methyl, phenyl | High (cyclopropane) |

| N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine | 170.30 | Ethyl, methyl, cyclohexane | Low (cyclohexane) |

- Ring Strain : Cyclopropane derivatives exhibit 20–30 kcal/mol higher strain energy than cyclohexane analogues, increasing reactivity in nucleophilic substitution and ring-opening reactions.

- Substituent Effects : Bulky groups (e.g., phenyl) at N2 hinder rotational freedom, stabilizing specific conformers. For instance, ethyl groups enhance solubility in nonpolar solvents compared to methyl substituents.

- Electronic Modulation : The cyclopropane ring’s electron-deficient nature polarizes adjacent C-N bonds, enhancing Lewis basicity at the nitrogen centers.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) simulations provide insights into the compound’s electronic and conformational behavior:

Electronic Structure

- Charge Distribution : Natural bond orbital (NBO) analysis reveals partial positive charges on the cyclopropane carbons (δ+ ≈ 0.12 e) and negative charges on the nitrogens (δ− ≈ −0.45 e).

- Frontier Molecular Orbitals : The HOMO is localized on the phenyl ring and N2 lone pairs, while the LUMO resides on the cyclopropane σ* orbitals, suggesting nucleophilic reactivity at nitrogen and electrophilic susceptibility at the ring.

Conformational Dynamics

- Rotational Barriers : Rotation around the C1-N1 bond has a barrier of ~8 kcal/mol due to steric hindrance between the cyclopropane and phenyl groups.

- Preferred Conformers : The anti conformation (N2 substituents opposite the cyclopropane) is favored by 3.2 kcal/mol over the gauche form, minimizing steric clash.

Table 3: DFT-calculated geometric parameters

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C1-N1 Bond Length | 1.47 Å | B3LYP/6-311+G(d,p) |

| N1-C2-N2 Bond Angle | 112.3° | B3LYP/6-311+G(d,p) |

| Cyclopropane C-C-C Angle | 59.8° | B3LYP/6-311+G(d,p) |

Properties

IUPAC Name |

1-cyclopropyl-N'-ethyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(10-13(14)11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIWLKWRUOVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C1CC1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

The most documented and scalable method involves the following stages:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Imine Formation | Condensation of a suitable aldehyde (e.g., phenylacetaldehyde) with a primary amine (e.g., cyclopropylamine) | Lewis acid catalyst (e.g., BF3·OEt2) in solvents like iso-propanol, toluene, or THF | Lewis acid catalysis enhances imine formation efficiency and selectivity |

| 2. Reduction | Reduction of the imine intermediate to secondary amine | Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C, H2) | Conditions optimized to avoid over-reduction or side reactions |

| 3. Alkylation | Introduction of the ethyl group on the N2 nitrogen via alkylation | Alkyl halides (e.g., ethyl bromide) under basic conditions | Controlled to avoid multiple alkylations |

| 4. Purification | Isolation and purification of the final diamine | Chromatography or recrystallization | Ensures high purity for downstream applications |

This sequence is supported by patent literature describing scalable synthesis of optically active 1-cyclopropylalkyl-1-amines, which share structural similarity with the target compound.

Alternative Synthetic Routes

- Direct nucleophilic substitution on a pre-formed ethane-1,2-diamine scaffold can be employed, where cyclopropyl and phenylethyl substituents are introduced sequentially.

- Cyclopropanation techniques may be used to form the cyclopropyl ring on an intermediate amine precursor, although this is less common due to ring strain and reactivity issues.

- Debenzylation steps may be necessary if benzyl protecting groups are used during synthesis to protect amine functionalities.

Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions critically affects yield and stereoselectivity:

| Reaction Step | Preferred Solvents | Temperature Range | Catalyst/Agent | Comments |

|---|---|---|---|---|

| Imine Formation | Iso-propanol, toluene, THF, 2-MeTHF | Room temperature to 60°C | Lewis acids (e.g., BF3·OEt2) | Solvent polarity influences imine stability |

| Reduction | Methanol, ethanol, THF | 0–25°C | NaBH4 or Pd/C with H2 | Mild conditions prevent side reactions |

| Alkylation | DMF, acetonitrile | 25–80°C | Base (e.g., K2CO3) | Controlled alkylation to avoid polyalkylation |

Research Findings and Data Analysis

- The enantioselective synthesis of cyclopropyl-substituted diamines is feasible using chiral catalysts or chiral starting materials, improving the optical purity of the product.

- The cyclopropyl group introduces ring strain that can influence the reactivity and biological activity of the compound, necessitating careful control during synthesis to avoid ring-opening side reactions.

- Analytical data such as NMR, IR, and mass spectrometry confirm the formation of the desired product with high purity and correct substitution pattern.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Imine formation, reduction, alkylation | High selectivity, scalable, adaptable to chiral synthesis | Requires careful control of reaction conditions |

| Nucleophilic Substitution | Sequential substitution on diamine scaffold | Direct, fewer steps | Potential for side reactions and over-alkylation |

| Cyclopropanation | Formation of cyclopropyl ring on amine precursor | Direct cyclopropyl introduction | Ring strain may reduce yield, complex conditions |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

Diamines serve as ligands in transition metal complexes. Evidence from vanadium(II) complexes ([VCl₂(diamine)₂]) reveals that substituent bulkiness and electronic properties dictate stability and reactivity:

- N,N'-Diethylethane-1,2-diamine (deeda) : Forms stable complexes with moderate steric demand, enabling efficient coordination .

- N,N'-Diphenylethane-1,2-diamine (dfeda) : Bulky phenyl groups reduce catalytic activity in oxidation reactions due to hindered substrate access .

- 1-Cyclopropyl derivative : The cyclopropyl group’s small size (compared to phenyl) and electron-donating nature may enhance metal center accessibility while maintaining electronic stabilization, though experimental data specific to this compound are pending .

Table 1: Ligand Properties in Vanadium Complexes

| Diamine | Substituents | Stability (Decomp. Temp.) | Catalytic Activity |

|---|---|---|---|

| N,N'-Diethylethane-1,2-diamine | Ethyl/ethyl | High (>200°C) | Moderate |

| N,N'-Diphenylethane-1,2-diamine | Phenyl/phenyl | Moderate (~180°C) | Low |

| 1-Cyclopropyl derivative | Cyclopropyl/ethyl/phenyl | Not reported | Hypothetically higher |

Catalytic Performance in Oxidation Reactions

Cyclohexane-1,2-diamine-derived catalysts exhibit higher activity but lower selectivity than 1,2-diphenylethane-1,2-diamine analogs. For example:

- Cyclohexane-1,2-diamine catalysts : Achieve ~70% styrene conversion but lower selectivity for epoxides .

- 1,2-Diphenylethane-1,2-diamine catalysts : Lower conversion (~52–65%) but higher selectivity due to steric shielding of the metal center .

- 1-Cyclopropyl derivative : The cyclopropyl group’s intermediate steric profile may balance activity and selectivity, though empirical studies are needed .

Electronic and Solubility Properties

- N1-Benzyl-N2-ethylethane-1,2-diamine: Benzyl groups enhance aromatic π-interactions, increasing solubility in non-polar solvents (Molecular weight: 178.27 g/mol) .

- N1-(Pyridin-2-yl)ethane-1,2-diamine : Pyridinyl substituents introduce basicity and π-acceptor capability, useful in pH-sensitive applications .

- 1-Cyclopropyl derivative : The cyclopropyl group’s strain energy (~27 kcal/mol) may increase reactivity in ring-opening reactions, while ethyl/phenyl groups improve organic solubility .

Table 2: Physical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|

| N1-Benzyl-N2-ethylethane-1,2-diamine | 178.27 | Benzyl, ethyl | Polar aprotic solvents |

| N1-(Pyridin-2-yl)ethane-1,2-diamine | 137.18 | Pyridinyl | Water-miscible |

| 1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine | Not reported | Cyclopropyl, ethyl, phenyl | Likely lipophilic |

Corrosion Inhibition Potential

DFT studies on aliphatic amines (e.g., DETA, TETA) demonstrate that increased NH groups improve corrosion inhibition via adsorption on metal surfaces. The 1-cyclopropyl derivative’s ethyl/phenyl groups may enhance hydrophobic interactions, while the cyclopropyl group’s electron density could improve adsorption efficiency .

Biological Activity

1-Cyclopropyl-N2-ethyl-N2-phenylethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an ethyl-phenyl substituent on a diamine backbone. Its molecular weight is approximately 187.24 g/mol, which influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to target the colony-stimulating factor-1 receptor (CSF-1R), which plays a significant role in tumor microenvironments. The interaction with CSF-1R may lead to modulation of cellular processes associated with tumor growth and inflammation.

Biochemical Pathways

The compound is believed to affect multiple biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response modulation. Research indicates that pyrazole derivatives, like this compound, can exhibit cytotoxic properties against various cancer cell lines, suggesting potential anticancer applications .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that similar compounds exhibit significant cytotoxic effects on cancer cells, indicating that this compound may also possess anticancer activity .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of specific signaling pathways involved in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these effects.

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at low concentrations, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may alleviate symptoms associated with chronic inflammatory diseases .

Research Findings

Q & A

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic processes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.